molecular formula C15H12N2O2 B2831752 2-cyano-N-(2-phenoxyphenyl)acetamide CAS No. 380342-42-7

2-cyano-N-(2-phenoxyphenyl)acetamide

Cat. No. B2831752
CAS RN: 380342-42-7
M. Wt: 252.273
InChI Key: WZIFFGGGYXSVGO-UHFFFAOYSA-N
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Description

2-cyano-N-(2-phenoxyphenyl)acetamide is an organic compound with a molecular weight of 252.27 . It is an acetic amide with a nitrile functional group . The IUPAC name for this compound is 2-cyano-N-(4-phenoxyphenyl)acetamide .


Synthesis Analysis

The synthesis of cyanoacetamides, such as 2-cyano-N-(2-phenoxyphenyl)acetamide, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .


Molecular Structure Analysis

The molecular formula of 2-cyano-N-(2-phenoxyphenyl)acetamide is C15H12N2O2 . The InChI code for this compound is 1S/C15H12N2O2/c16-11-10-15(18)17-12-6-8-14(9-7-12)19-13-4-2-1-3-5-13/h1-9H,10H2,(H,17,18) .


Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Mechanism of Action

The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . The reaction proceeds under mild conditions via a radical intermediate which is suitable for late-stage functionalization .

Safety and Hazards

This compound is considered hazardous. It has been assigned the GHS06 pictogram and the signal word “Danger”. The hazard statements associated with this compound are H301, H311, and H331 . The precautionary statements include P261, P264, P270, P271, P280, P301+P310, P302+P352, P304+P340, P311, P312, P330, P361, P363, P403+P233, P405, and P501 .

Future Directions

The main objective of the present survey is to provide a comprehensive account of the synthetic utility of N-aryl and/or heteryl cyanoacetamides in building various organic heterocycles, and to highlight their potential in evolving better chemotherapeutic agents . An efficient and convenient palladium-catalyzed carbon-ylative procedure toward 2-cyano-N-acetamide and 2-cyanoacetate compounds has been developed . This transformation can be performed under atmospheric pressure and provide alternative routes to 7 drug precursors .

properties

IUPAC Name

2-cyano-N-(2-phenoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c16-11-10-15(18)17-13-8-4-5-9-14(13)19-12-6-2-1-3-7-12/h1-9H,10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZIFFGGGYXSVGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyano-N-(2-phenoxyphenyl)acetamide

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